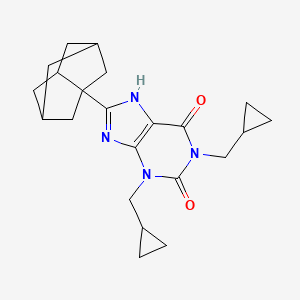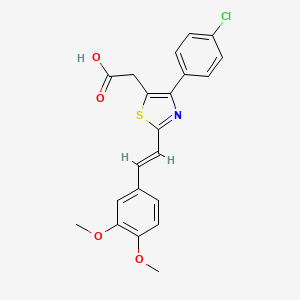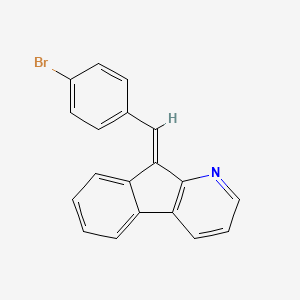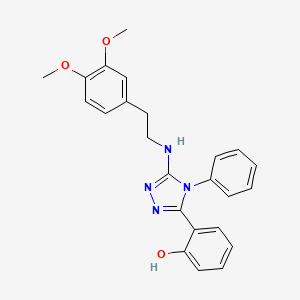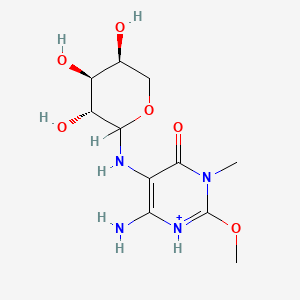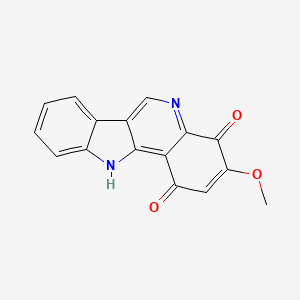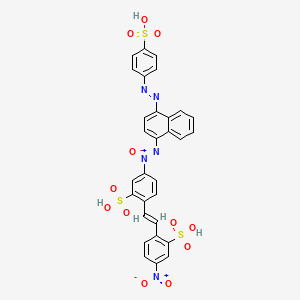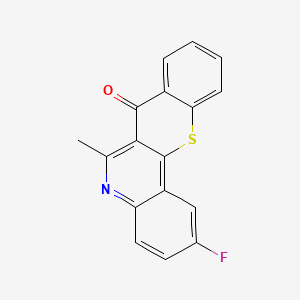
2-Fluoro-6-methyl-7H-(1)benzothiopyrano(3,2-c)quinolin-7-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-oxo-7H-benzo[c]tiopirano[3,2-c]quinolin-6-il metil fluoruro es un compuesto químico que pertenece a la clase de benzotiopiranoquinolinonas. Este compuesto es conocido por su estructura única, que incluye un sistema heterocíclico fusionado que contiene átomos de azufre, nitrógeno y flúor. Ha despertado interés en la comunidad científica debido a sus posibles propiedades farmacológicas y aplicaciones en diversos campos.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 7-oxo-7H-benzo[c]tiopirano[3,2-c]quinolin-6-il metil fluoruro típicamente implica la ciclización intramolecular de ácidos 2-[S-(quinolyl-4)]-tiobenzoicos. Las condiciones de reacción a menudo incluyen el uso de catalizadores y disolventes específicos para facilitar el proceso de ciclización . Por ejemplo, el compuesto se puede sintetizar haciendo reaccionar ácido 2-fluoro-6-metilbenzoico con derivados de quinolina en condiciones controladas.
Métodos de producción industrial
Los métodos de producción industrial para este compuesto no están ampliamente documentados. El enfoque general implicaría la ampliación del proceso de síntesis de laboratorio, la optimización de las condiciones de reacción para obtener mayores rendimientos y la garantía de la pureza del producto final a través de diversas técnicas de purificación.
Análisis De Reacciones Químicas
Tipos de reacciones
7-oxo-7H-benzo[c]tiopirano[3,2-c]quinolin-6-il metil fluoruro experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para introducir grupos funcionales adicionales o modificar los existentes.
Reducción: Las reacciones de reducción se pueden utilizar para alterar el estado de oxidación del compuesto, modificando potencialmente sus propiedades farmacológicas.
Sustitución: El átomo de flúor en el compuesto se puede sustituir por otros grupos funcionales mediante reacciones de sustitución nucleófila.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y nucleófilos para reacciones de sustitución. Las condiciones de reacción típicamente implican temperaturas específicas, disolventes y catalizadores para lograr las transformaciones deseadas.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir compuestos con grupos funcionales adicionales que contienen oxígeno, mientras que las reacciones de sustitución pueden introducir varios sustituyentes en lugar del átomo de flúor.
Aplicaciones Científicas De Investigación
7-oxo-7H-benzo[c]tiopirano[3,2-c]quinolin-6-il metil fluoruro tiene varias aplicaciones de investigación científica, que incluyen:
Química: El compuesto se utiliza como bloque de construcción para sintetizar moléculas más complejas y estudiar mecanismos de reacción.
Industria: El compuesto se puede utilizar en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de 7-oxo-7H-benzo[c]tiopirano[3,2-c]quinolin-6-il metil fluoruro no se comprende completamente. Se cree que interactúa con dianas moleculares y vías específicas en el sistema nervioso central. La estructura del compuesto le permite unirse a ciertos receptores o enzimas, modulando potencialmente su actividad y provocando efectos farmacológicos .
Comparación Con Compuestos Similares
Compuestos similares
7-oxo-7H-benzo[c]tiopirano[3,2-c]quinolin-6-il metil cloruro: Este compuesto es similar en estructura pero contiene un átomo de cloro en lugar de flúor.
Éster metílico del ácido 2-fluoro-6-hidroxibenzoico: Otro compuesto relacionado con una disposición diferente de grupos funcionales, utilizado como intermedio en la síntesis química.
Unicidad
7-oxo-7H-benzo[c]tiopirano[3,2-c]quinolin-6-il metil fluoruro es único debido a su combinación específica de átomos de flúor, azufre y nitrógeno dentro de un sistema heterocíclico fusionado. Esta estructura única contribuye a sus propiedades químicas y farmacológicas distintivas, diferenciándolo de otros compuestos similares.
Propiedades
Número CAS |
88350-84-9 |
|---|---|
Fórmula molecular |
C17H10FNOS |
Peso molecular |
295.3 g/mol |
Nombre IUPAC |
2-fluoro-6-methylthiochromeno[3,2-c]quinolin-7-one |
InChI |
InChI=1S/C17H10FNOS/c1-9-15-16(20)11-4-2-3-5-14(11)21-17(15)12-8-10(18)6-7-13(12)19-9/h2-8H,1H3 |
Clave InChI |
UXXUGJNOFKNYOG-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(=C3C=C(C=CC3=N1)F)SC4=CC=CC=C4C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1,2,4]Triazolo[1,5-a]pyrimidin-7-ol, 2-(mercaptomethyl)-5-methyl-](/img/structure/B12724630.png)
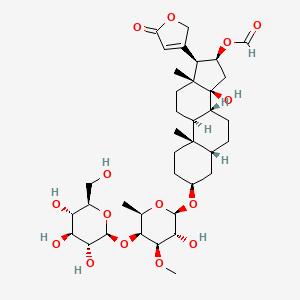
![5-[(2-Tert-butyl-4-hydroxy-5-methylphenyl)sulfanyl]-6-hydroxy-2-phenyl-2-(2-phenylethyl)-2,3-dihydro-4h-pyran-4-one](/img/structure/B12724648.png)
